4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Lipophilicity Drug-likeness Physicochemical profiling

4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole (CAS 234093-23-3) is a tetra-substituted 1H-pyrazole with a molecular formula of C19H20N2O2 and a molecular weight of 308.38 g/mol. It belongs to the 3,5-diarylpyrazole class, a scaffold extensively explored in medicinal chemistry for kinase inhibition, estrogen receptor (ER) modulation, and anti-proliferative applications.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 234093-23-3
Cat. No. B2593918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole
CAS234093-23-3
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCCC1=C(NN=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N2O2/c1-4-17-18(13-5-9-15(22-2)10-6-13)20-21-19(17)14-7-11-16(23-3)12-8-14/h5-12H,4H2,1-3H3,(H,20,21)
InChIKeyYZDVXKHMHUMZRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole (CAS 234093-23-3): Procurement & Differentiation Guide


4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole (CAS 234093-23-3) is a tetra-substituted 1H-pyrazole with a molecular formula of C19H20N2O2 and a molecular weight of 308.38 g/mol . It belongs to the 3,5-diarylpyrazole class, a scaffold extensively explored in medicinal chemistry for kinase inhibition, estrogen receptor (ER) modulation, and anti-proliferative applications [1]. The compound features a free NH at the N1 position of the pyrazole ring, enabling N-alkylation or N-arylation to generate diverse derivative libraries, and carries a 4-ethyl substituent that distinguishes it from simpler 3,5-diarylpyrazole analogs . Commercially, it is supplied as a research chemical with typical purity specifications of ≥97%, stored sealed in dry conditions at 2–8 °C .

Why 4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole Cannot Be Replaced by Generic 3,5-Diarylpyrazoles


The 4-ethyl substituent on the pyrazole core is not a passive structural decoration; it directly modulates lipophilicity (XLogP3 = 4.3 vs. ~3.0–3.5 for non-ethylated analogs) and introduces steric bulk at the C4 position, which has been shown in tetrasubstituted pyrazole ER ligand series to influence binding pocket orientation and subtype selectivity [1]. Halogenated 4-position analogs (4-Br, 4-Cl) possess markedly different electronic profiles and metabolic stability, altering both target engagement and pharmacokinetic behavior [2]. Similarly, replacing the 4-methoxyphenyl groups with non-oxygenated phenyl rings eliminates key hydrogen-bond acceptor sites (HBA count drops from 3 to 1), fundamentally altering molecular recognition capacity . These structural variations mean that bioactivity, synthetic derivatization routes, and physicochemical properties cannot be extrapolated across the analog series; each variant requires independent validation for a given application.

Quantitative Differentiation Evidence: 4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole vs. Non-Ethylated 3,5-Bis(4-methoxyphenyl)-1H-pyrazole

The presence of the 4-ethyl group on 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole raises its predicted partition coefficient (XLogP3) to 4.3, compared to an estimated XLogP3 of approximately 3.5 for the non-ethylated parent compound 3,5-bis(4-methoxyphenyl)-1H-pyrazole (CAS 75059-30-2), based on ACD/Labs fragment-based predictions . This increase of ~0.8 log units reflects enhanced lipophilicity attributable to the ethyl substituent, which may improve membrane permeability in cellular assays while also affecting aqueous solubility .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Capacity: Differentiation from 4-Halogenated and Non-Methoxy Analogs

4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole possesses 3 hydrogen-bond acceptor (HBA) sites (two methoxy oxygens plus one pyrazole N) and 1 hydrogen-bond donor (HBD) site (the pyrazole NH), yielding a topological polar surface area (TPSA) of 47.1 Ų . By contrast, 4-ethyl-3,5-diphenyl-1H-pyrazole (CAS 62625-79-0), which replaces both 4-methoxyphenyl groups with unsubstituted phenyl rings, has only 1 HBA and 1 HBD with a TPSA of 28.7 Ų . The 4-halogenated analogs (4-Br, 4-Cl) retain similar HBA/HBD counts but introduce electron-withdrawing substituents that polarize the pyrazole ring and alter NH acidity [1]. The 4-ethyl-4-methoxy combination thus provides a unique H-bonding signature distinct from both the non-methoxy and 4-halogenated series.

Hydrogen bonding Molecular recognition Supramolecular chemistry

Synthetic Versatility: Free N1–H Enables Regioselective Derivatization for Library Synthesis

The target compound bears a free N1–H on the pyrazole ring, enabling direct N-alkylation or N-arylation without deprotection steps. This contrasts with N1-substituted analogs such as 4-ethyl-3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole, which are already capped and cannot serve as versatile N1 diversification points . The compound has been commercially utilized as a precursor for the synthesis of 2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (CAS 1006340-72-2) via N-arylation, as well as 1-(3-chloro-4-methylphenyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole (CAS 1006333-19-2) . The 4-ethyl group further provides a site for metabolic or chemical modification that is absent in 4-unsubstituted analogs.

Building block N-functionalization Derivative libraries Medicinal chemistry

Class-Level Evidence: Tetrasubstituted Pyrazoles as High-Affinity Estrogen Receptor Ligands

The tetrasubstituted pyrazole scaffold, of which 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a core member, has been established as a high-affinity ligand system for the estrogen receptor (ER) [1]. Structure–affinity relationship (SAR) studies by Stauffer et al. (J. Med. Chem. 2001) demonstrated that tetrasubstituted pyrazoles with C4-alkyl substituents (including ethyl) and phenolic/alkoxy aryl groups at C3 and C5 achieve ERα binding affinities in the low nanomolar range, with selectivities over ERβ exceeding 20-fold for optimized analogs [1]. The 4-ethyl group specifically contributes to ERα selectivity relative to 4-methyl or 4-unsubstituted analogs within the same scaffold class [2]. Note: this is class-level inference; direct experimental ER binding data for the specific compound 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole have not been reported in the peer-reviewed literature.

Estrogen receptor ERα/ERβ selectivity Tetrasubstituted pyrazole Nuclear receptor

Commercially Available Purity Grades Across Multiple Suppliers: Procurement Reliability Benchmarking

4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is available from multiple independent suppliers at defined purity grades: ≥97% from ChemScene (Cat. CS-0296554) and Leyan (Cat. 1367224) ; 98% (NLT) from MolCore . Pricing benchmarks indicate 250 mg at ~¥3,168, 1 g at ~¥6,314, and 5 g at ~¥17,204 from Fluorochem . This multi-supplier availability with documented purity specifications contrasts with rarer 4-position halogenated analogs (e.g., 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole, CAS 76973-57-4), which are typically available from fewer vendors and at less standardized purity grades . The compound is shipped at room temperature within the continental US and stored sealed in dry conditions at 2–8 °C for long-term stability .

Purity specification Procurement Quality control Supply chain

Optimal Procurement and Application Scenarios for 4-Ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole


Medicinal Chemistry Diversification: N1-Functionalized Pyrazole Library Synthesis

The free N1–H of 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole makes it the preferred starting material over N1-substituted analogs for generating focused libraries of N1-alkyl or N1-aryl pyrazoles. Researchers can employ standard alkylation conditions (e.g., alkyl halide/NaH in DMF) or Buchwald–Hartwig N-arylation to explore SAR at the N1 vector while preserving the 4-ethyl and 3,5-bis(4-methoxyphenyl) pharmacophoric elements. This scenario leverages the compound's documented use as a precursor for derivative synthesis and its high purity (≥97%) that minimizes side reactions during diversification .

Estrogen Receptor Ligand Development: Scaffold Optimization Starting Point

For teams investigating non-steroidal ER ligands, the tetrasubstituted pyrazole core with a 4-ethyl substituent represents an entry point into a well-characterized SAR series [1]. Although direct binding data for this specific compound are not publicly available, the class-level SAR indicates that 4-ethyl substitution on tetra-substituted pyrazoles contributes to ERα selectivity and high binding affinity [1]. Researchers should procure this compound for in-house radioligand binding assays to establish its actual ER affinity profile, using the known SAR as a hypothesis-generating framework rather than a confirmed activity prediction. Subsequent optimization would involve phenolic OH installation on the aryl rings, as the methoxy groups serve as prodromal masked phenols [2].

Physicochemical Probe Development: Investigating Lipophilicity–Activity Relationships

With its XLogP3 of 4.3 and TPSA of 47.1 Ų , 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole occupies a defined physicochemical space that can serve as a reference point in lipophilicity–activity relationship (LipAR) studies. Compared to the less lipophilic 3,5-bis(4-methoxyphenyl)-1H-pyrazole (estimated XLogP3 ≈ 3.5) , the 4-ethyl analog enables evaluation of the impact of a single ethyl-driven logP increase (~0.8 units) on cellular permeability, target engagement, and off-target promiscuity, without altering the core hydrogen-bonding pharmacophore.

Multi-Gram Scale-Up Research: Reliable Procurement for Extended Medicinal Chemistry Campaigns

The compound's availability from ≥3 independent suppliers at defined purity grades (≥97%) and scalable packaging up to 5 g reduces the procurement risk associated with rarer analogs that are single-sourced or have inconsistent quality specifications. This makes it suitable for multi-step synthetic campaigns where intermediate quantities (1–5 g) are required with reproducible quality. The defined storage conditions (sealed, dry, 2–8 °C) further support long-term stockpiling for extended research programs.

Quote Request

Request a Quote for 4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.